molecular formula C16H16O4 B15064723 Diethyl Naphthalene-2,3-dicarboxylate

Diethyl Naphthalene-2,3-dicarboxylate

Cat. No.: B15064723
M. Wt: 272.29 g/mol
InChI Key: YEHPWDJFRGQQIM-UHFFFAOYSA-N
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Description

Diethyl Naphthalene-2,3-dicarboxylate is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of two ester groups attached to the naphthalene ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Naphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene-2,3-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of membrane reactors and crystallization techniques can help in the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl Naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: Naphthalene-2,3-dimethanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Diethyl Naphthalene-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl Naphthalene-2,3-dicarboxylate in chemical reactions involves the interaction of its ester groups with various reagents. For example, in oxidation reactions, the ester groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the ester groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl Naphthalene-2,3-dicarboxylate
  • Diethyl Naphthalene-2,6-dicarboxylate
  • Dimethyl Naphthalene-2,6-dicarboxylate

Uniqueness

Diethyl Naphthalene-2,3-dicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and applications. Compared to its dimethyl counterpart, the diethyl ester may exhibit different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

diethyl naphthalene-2,3-dicarboxylate

InChI

InChI=1S/C16H16O4/c1-3-19-15(17)13-9-11-7-5-6-8-12(11)10-14(13)16(18)20-4-2/h5-10H,3-4H2,1-2H3

InChI Key

YEHPWDJFRGQQIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCC

Origin of Product

United States

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